Acetyl Perisesaccharide C

Description

Properties

IUPAC Name |

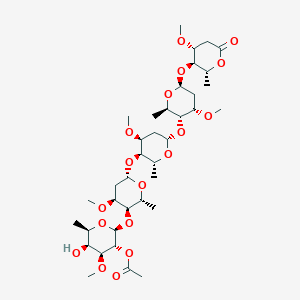

[(2S,3R,4S,5S,6R)-5-hydroxy-4-methoxy-2-[(2R,3R,4S,6S)-4-methoxy-6-[(2R,3R,4S,6S)-4-methoxy-6-[(2R,3R,4S,6S)-4-methoxy-6-[(2R,3R,4R)-4-methoxy-2-methyl-6-oxooxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H62O18/c1-16-30(40)35(45-11)36(51-21(6)38)37(50-16)55-34-20(5)49-29(15-25(34)44-10)54-33-19(4)48-28(14-24(33)43-9)53-32-18(3)47-27(13-23(32)42-8)52-31-17(2)46-26(39)12-22(31)41-7/h16-20,22-25,27-37,40H,12-15H2,1-11H3/t16-,17-,18-,19-,20-,22-,23+,24+,25+,27+,28+,29+,30+,31-,32-,33-,34-,35+,36-,37+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRFSYHTNJWUET-UJEHNDPWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5C(OC(=O)CC5OC)C)C)C)C)OC(=O)C)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@@H]4[C@H](O[C@H](C[C@@H]4OC)O[C@@H]5[C@H](OC(=O)C[C@H]5OC)C)C)C)C)OC(=O)C)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H62O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

794.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Acetyl Perisesaccharide C" source and natural occurrence

Preliminary Findings and Data Unavailability

Following a comprehensive investigation into the scientific literature, it has been determined that a specific compound explicitly named "Acetyl Perisesaccharide C" is not described or characterized in publicly available research. While the search for this compound led to related discoveries, no direct data regarding its chemical structure, quantitative analysis, or specific biological functions could be retrieved.

The primary source of related compounds is the root bark of the plant Periploca sepium. Research on this plant has yielded a class of oligosaccharides known as Perisesaccharides A-E.[1] It is plausible that "this compound" could be a synthetically acetylated derivative of one of these naturally occurring Perisesaccharides. However, no studies detailing such a modification or the resulting compound's properties have been identified.

This guide will, therefore, focus on the known source of these related compounds, Periploca sepium, and the general characteristics of oligosaccharides isolated from it, while highlighting the absence of specific data for "this compound."

Source and Natural Occurrence of Related Perisesaccharides

Natural Source:

The exclusive natural source identified for the closely related Perisesaccharides A-E is the root bark of Periploca sepium Bunge, a plant belonging to the Apocynaceae family.[1][2] This plant has a history of use in traditional Chinese medicine for treating conditions like rheumatoid arthritis.[3]

General Class of Compounds:

The compounds isolated from Periploca sepium are primarily classified as oligosaccharides and various types of glycosides, including pregnane glycosides and cardiac glycosides.[2][3][4] These compounds are of significant interest due to their diverse biological activities.

Experimental Protocols: Isolation of Oligosaccharides from Periploca sepium

While a specific protocol for "this compound" is unavailable, the general methodology for isolating oligosaccharides like Perisesaccharides A-E from the root barks of Periploca sepium can be summarized as follows. This protocol is based on the methods described in the isolation of similar compounds from the same source.

Workflow for Oligosaccharide Isolation:

Caption: General workflow for the isolation of oligosaccharides from Periploca sepium.

Detailed Methodologies:

-

Extraction: The dried and powdered root barks of Periploca sepium are typically extracted with a polar solvent, such as 95% ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The oligosaccharides, being polar, are expected to remain predominantly in the aqueous or n-BuOH fraction.

-

Chromatographic Separation: The fraction containing the oligosaccharides is subjected to a series of chromatographic techniques for purification. This multi-step process often includes:

-

Macroporous Resin Column Chromatography: To remove pigments and other impurities.

-

Silica Gel Column Chromatography: For initial fractionation based on polarity.

-

Octadecylsilyl (ODS) Column Chromatography: For further separation of closely related compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): As a final purification step to isolate individual oligosaccharides.

-

Data Presentation: Physicochemical Properties

Due to the lack of specific data for "this compound," the following table presents a generalized format for the type of quantitative data that would be expected for such a compound, based on the characterization of Perisesaccharides A-E.

Table 1: Physicochemical and Spectroscopic Data for a Hypothetical this compound

| Parameter | Value | Method of Determination |

| Molecular Formula | e.g., CxHyOz | High-Resolution Mass Spectrometry (HR-ESI-MS) |

| Molecular Weight | e.g., xxx.xxxx g/mol | Mass Spectrometry |

| Optical Rotation | [α]20D | Polarimetry |

| 1H NMR (ppm) | Tabulated chemical shifts | Nuclear Magnetic Resonance Spectroscopy |

| 13C NMR (ppm) | Tabulated chemical shifts | Nuclear Magnetic Resonance Spectroscopy |

| Key 2D NMR Correlations | HMBC, HSQC, COSY, NOESY | 2D Nuclear Magnetic Resonance Spectroscopy |

Potential Biological Activities and Signaling Pathways

While the biological activity of "this compound" is unknown, various compounds from Periploca sepium have demonstrated significant biological effects. It is conceivable that an acetylated derivative of a perisesaccharide could exhibit modified or enhanced activity.

Known Biological Activities of Periploca sepium Constituents:

-

Immunosuppressive Activity: Several pregnane glycosides isolated from Periploca sepium have been shown to inhibit the proliferation of T-lymphocytes.[3]

-

Insecticidal Activity: A range of compounds from this plant, including some glycosides, have exhibited insecticidal properties.[4]

Hypothetical Signaling Pathway Involvement:

Given the known immunosuppressive effects of other compounds from the same source, a hypothetical signaling pathway that could be investigated for an acetylated oligosaccharide is the T-cell activation pathway.

Caption: Hypothetical inhibition of the T-cell activation pathway by an immunosuppressive agent.

Conclusion

References

- 1. Perisesaccharides A-E, new oligosaccharides from the root barks of Periploca sepium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Immunosuppressive pregnane glycosides from Periploca sepium and Periploca forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical constituents from the roots of Periploca sepium with insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isolation, Purification, and Characterization of Acetyl Perisesaccharide C from Periploca sepium

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive, step-by-step technical guide for the isolation, purification, and characterization of the hypothetical acetylated polysaccharide, Acetyl Perisesaccharide C, from the roots of Periploca sepium. The methodologies outlined herein are based on established principles of polysaccharide chemistry and draw from various demonstrated techniques for the extraction and modification of plant-derived polysaccharides.

Introduction

Periploca sepium, a plant used in traditional medicine, is a rich source of various bioactive compounds, including oligosaccharides and glycosides.[1][2] Polysaccharides, in particular, are of significant interest to the pharmaceutical industry due to their diverse therapeutic properties. This guide details a systematic workflow for the extraction of crude polysaccharides from Periploca sepium roots, followed by a multi-step purification process to isolate a specific polysaccharide fraction, which is then chemically acetylated to yield this compound. The final section covers the essential characterization techniques to confirm the structure and purity of the target compound.

Experimental Workflow

The overall process for obtaining pure this compound can be visualized as a multi-stage workflow, beginning with the raw plant material and culminating in a highly characterized final product.

Detailed Experimental Protocols

Crude Polysaccharide Extraction

-

Preparation of Plant Material : Dried roots of Periploca sepium are ground into a fine powder (40-60 mesh).

-

Hot Water Extraction : The powdered root material is mixed with deionized water at a solid-to-liquid ratio of 1:20 (w/v). The mixture is then heated to 95°C in a water bath for 3 hours with continuous stirring.[3][4] This process is repeated twice to ensure maximal extraction of water-soluble polysaccharides.

-

Filtration and Concentration : The aqueous extracts are combined and filtered through cheesecloth, followed by centrifugation at 5000 x g for 20 minutes to remove insoluble debris. The resulting supernatant is concentrated under reduced pressure at 60°C to approximately one-fifth of its original volume.

Initial Purification of Crude Polysaccharides

-

Ethanol Precipitation : Concentrated extract is slowly poured into four volumes of 95% ethanol with constant stirring and left to stand at 4°C for 24 hours.[2] The precipitated polysaccharides are collected by centrifugation (5000 x g, 20 minutes), washed sequentially with 70% ethanol, 95% ethanol, and acetone, and then dried under vacuum.

-

Deproteinization : The crude polysaccharide powder is redissolved in deionized water. Proteins are removed using the Sevag method, which involves vigorously shaking the aqueous solution with a 1/3 volume of Sevag reagent (chloroform:n-butanol, 4:1 v/v) for 30 minutes. The mixture is then centrifuged, and the upper aqueous layer containing the polysaccharides is collected. This deproteinization step is repeated until no precipitate is visible at the aqueous-organic interface.

-

Dialysis : The deproteinized polysaccharide solution is dialyzed against running tap water for 48 hours, followed by deionized water for 24 hours (using a dialysis membrane with a molecular weight cutoff of 3500 Da) to remove small molecules and salts. The dialyzed solution is then concentrated and lyophilized to obtain the crude purified polysaccharide fraction.

Chromatographic Purification of Perisesaccharide C

-

DEAE-Cellulose Anion-Exchange Chromatography : The lyophilized crude polysaccharide is dissolved in deionized water and applied to a DEAE-cellulose column pre-equilibrated with deionized water. The column is first eluted with deionized water to collect neutral polysaccharides. Subsequently, a stepwise or linear gradient of NaCl solution (e.g., 0.1 M, 0.3 M, 0.5 M) is used to elute acidic polysaccharides. Fractions are collected and monitored for carbohydrate content using the phenol-sulfuric acid method at 490 nm. Fractions corresponding to the major peak (hypothetically Perisesaccharide C) are pooled.

-

Sephadex G-100 Gel Filtration Chromatography : The pooled fractions from the DEAE-cellulose column are concentrated and further purified on a Sephadex G-100 gel filtration column, eluting with deionized water. This step separates polysaccharides based on their molecular weight. Fractions are again collected and monitored for carbohydrate content. The fractions of the desired symmetrical peak are pooled, dialyzed, and lyophilized to yield purified Perisesaccharide C.

Acetylation of Perisesaccharide C

-

Reaction Setup : Purified Perisesaccharide C (100 mg) is dissolved in 10 mL of dry pyridine.

-

Acetylation Reaction : To this solution, 5 mL of acetic anhydride is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for 48 hours.

-

Quenching and Initial Purification : The reaction is quenched by the slow addition of 5 mL of methanol. The mixture is then concentrated under reduced pressure.

-

Final Purification : The resulting product is dissolved in deionized water and dialyzed extensively against deionized water for 72 hours (MWCO 3500 Da) to remove pyridine, unreacted acetic anhydride, and acetic acid. The dialyzed solution is then lyophilized to obtain the final product, this compound.

Data Presentation: Quantitative Analysis

The following tables summarize the hypothetical quantitative data obtained at each stage of the isolation and purification process.

Table 1: Yield and Purity at Each Purification Step

| Purification Step | Starting Material (g) | Product Yield (g) | Yield (%) | Polysaccharide Purity (%) | Protein Content (%) |

| Hot Water Extraction | 500.0 | 45.2 | 9.04 | 55.6 | 12.3 |

| Ethanol Precipitation | 45.2 | 38.5 | 85.2 | 68.2 | 8.5 |

| Deproteinization | 38.5 | 35.1 | 91.2 | 85.4 | < 1.0 |

| DEAE-Cellulose | 5.0 | 1.8 | 36.0 | 95.1 | Not Detected |

| Sephadex G-100 | 1.8 | 1.2 | 66.7 | > 98.0 | Not Detected |

| Acetylation | 0.5 | 0.58 | 116.0* | > 98.0 | Not Detected |

*Yield over 100% is due to the addition of acetyl groups.

Characterization of this compound

Monosaccharide Composition Analysis

The monosaccharide composition of the purified Perisesaccharide C (before acetylation) and this compound is determined by acid hydrolysis followed by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Table 2: Hypothetical Monosaccharide Composition

| Monosaccharide | Perisesaccharide C (Molar Ratio) |

| D-Glucose | 3.0 |

| D-Galactose | 2.0 |

| L-Arabinose | 1.0 |

| D-Xylose | 1.0 |

Spectroscopic Analysis

5.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the polysaccharide before and after acetylation.

Table 3: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Interpretation |

| ~3400 | O-H stretching | Characteristic of hydroxyl groups in polysaccharides. Intensity decreases after acetylation. |

| ~2920 | C-H stretching | Aliphatic C-H bonds in the sugar rings. |

| ~1740 | C=O stretching | Confirmation of acetylation. Strong absorption from the carbonyl of the ester group. |

| ~1240 | C-O stretching | Confirmation of acetylation. Stretching vibration of the C-O bond in the acetyl group. |

| ~1000-1100 | C-O-C stretching | Glycosidic linkages and sugar ring vibrations. |

5.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of polysaccharides.

-

¹H NMR : The appearance of new signals in the region of 2.0-2.2 ppm is a clear indicator of the presence of methyl protons of the acetyl groups.

-

¹³C NMR : New signals around 21 ppm (methyl carbon of acetyl) and 170 ppm (carbonyl carbon of acetyl) confirm the successful acetylation of the polysaccharide.

Conclusion

This technical guide outlines a robust and systematic methodology for the isolation, purification, and subsequent acetylation of a target polysaccharide, "this compound," from Periploca sepium. The described workflow, combining classical biochemical separation techniques with modern analytical methods, provides a solid framework for researchers in natural product chemistry and drug development to explore the potential of novel polysaccharides. The successful characterization of the final product is crucial for establishing its identity, purity, and structure-activity relationships for future pharmacological studies.

References

- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. US20210008098A1 - Acetylation of polysaccharides - Google Patents [patents.google.com]

- 3. research.wur.nl [research.wur.nl]

- 4. O-Acetylation using acetic anhydride in pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Acetyl Perisesaccharide C

For Immediate Release

[CITY, STATE] – [Date] – While the complete biosynthetic pathway of Acetyl Perisesaccharide C, an oligosaccharide isolated from the root barks of Periploca sepium, remains to be fully elucidated, significant insights can be drawn from studies of related pathways and enzymes within the Periploca genus. This technical guide provides a comprehensive overview of the current understanding and a hypothetical pathway for the biosynthesis of this compound, designed for researchers, scientists, and drug development professionals.

This compound is an oligosaccharide with the chemical formula C37H62O18. Its biosynthesis is presumed to follow the general principles of oligosaccharide synthesis in plants, involving the sequential action of specific glycosyltransferases. These enzymes catalyze the transfer of activated sugar moieties from donor molecules, such as UDP-sugars, to an acceptor molecule, elongating the carbohydrate chain.

A Hypothetical Biosynthesis Pathway

Based on the typical structure of plant-derived oligosaccharides, the biosynthesis of this compound likely begins with a core monosaccharide or a simple disaccharide, which is then elaborated by a series of glycosyltransferases. The "acetyl" component of the name suggests a final modification step involving an acetyltransferase.

A plausible, though currently hypothetical, pathway can be envisioned as follows:

-

Initiation: The pathway likely initiates with a precursor molecule, possibly a simple sugar or a nascent oligosaccharide chain.

-

Elongation by Glycosyltransferases: A series of distinct glycosyltransferases sequentially add monosaccharide units. Each glycosyltransferase is specific for the donor sugar, the acceptor molecule, and the resulting glycosidic linkage. The order of their action dictates the final structure of the oligosaccharide.

-

Acetylation: The final step is likely the acetylation of one or more sugar residues by an acetyltransferase, utilizing acetyl-CoA as the acetyl group donor. This modification can significantly impact the biological activity of the molecule.

Caption: Hypothetical biosynthesis pathway of this compound.

Insights from a Related Species: Glycosyltransferases in Periploca forrestii

While direct experimental data on the biosynthesis of this compound is lacking, a recent study on the closely related species, Periploca forrestii, has shed light on the activity of O-glycosyltransferases involved in flavonoid glycoside biosynthesis. These findings provide a valuable proxy for understanding the enzymatic machinery potentially involved in oligosaccharide synthesis in Periploca sepium.

A multi-omics analysis of P. forrestii identified and characterized four promiscuous O-glycosyltransferases (UGTs). The kinetic parameters of these enzymes were determined and are summarized below.

| Enzyme | Substrate | Km (μM) | Vmax (pkat/mg) | kcat (s⁻¹) | kcat/Km (s⁻¹·M⁻¹) |

| PfUGT74B4 | Apigenin | 15.3 ± 1.2 | 12.8 ± 0.5 | 0.78 | 5.1 x 10⁴ |

| Luteolin | 21.7 ± 1.8 | 10.2 ± 0.4 | 0.62 | 2.9 x 10⁴ | |

| PfUGT92A8 | Apigenin | 25.6 ± 2.1 | 8.9 ± 0.3 | 0.54 | 2.1 x 10⁴ |

| Luteolin | 33.1 ± 2.9 | 7.5 ± 0.2 | 0.46 | 1.4 x 10⁴ | |

| PfUGT75C6 | Apigenin | 18.9 ± 1.5 | 11.5 ± 0.6 | 0.70 | 3.7 x 10⁴ |

| Luteolin | 28.4 ± 2.4 | 9.1 ± 0.3 | 0.55 | 1.9 x 10⁴ | |

| PfUGT74E7 | Apigenin | 22.3 ± 1.9 | 9.8 ± 0.4 | 0.60 | 2.7 x 10⁴ |

| Luteolin | 30.5 ± 2.7 | 8.2 ± 0.3 | 0.50 | 1.6 x 10⁴ |

Experimental Protocols: A Blueprint for Discovery

The methodologies employed in the study of P. forrestii glycosyltransferases provide a robust framework for investigating the biosynthesis of this compound.

Heterologous Expression and Purification of UGTs

-

Gene Cloning: The coding sequences of candidate UGTs are cloned into an expression vector, such as pET-28a(+).

-

Protein Expression: The recombinant plasmids are transformed into a suitable expression host, typically E. coli BL21(DE3). The cells are cultured to an optimal density (OD600 of 0.6-0.8) and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16°C) for an extended period (e.g., 20 hours).

-

Purification: The expressed His-tagged proteins are purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purity and molecular weight of the recombinant proteins are confirmed by SDS-PAGE.

Caption: Workflow for heterologous expression and purification of UGTs.

In Vitro Enzyme Assays

-

Reaction Mixture: A typical reaction mixture contains the purified enzyme, a buffer (e.g., Tris-HCl), the acceptor substrate (e.g., a potential precursor of this compound), and the sugar donor (e.g., UDP-glucose).

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.

-

Termination: The reaction is stopped by the addition of a solvent such as methanol.

-

Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the newly synthesized glycosides.

Kinetic Analysis

To determine the kinetic parameters of the enzymes, assays are performed with varying concentrations of the acceptor substrate while keeping the concentration of the UDP-sugar donor constant. The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to calculate Km and Vmax values.

Future Directions

The elucidation of the complete biosynthetic pathway of this compound will require a multi-faceted approach. The identification and characterization of the specific glycosyltransferases and acetyltransferases from Periploca sepium are paramount. The experimental framework outlined in this guide, leveraging heterologous expression and in vitro enzyme assays, provides a clear path forward for researchers in this field. Unraveling this pathway will not only advance our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this and other complex oligosaccharides for potential therapeutic applications.

Physical and chemical properties of Acetyl Perisesaccharide C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Perisesaccharide C is a complex oligosaccharide isolated from the root barks of Periploca sepium. This document provides a comprehensive overview of its known physical and chemical properties, experimental protocols for its isolation and characterization, and insights into its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

While specific experimentally determined physical properties for this compound are not widely published, data for closely related oligosaccharides isolated from Periploca sepium provide valuable insights. The following table summarizes the key known and predicted physicochemical properties of this compound.

| Property | Value | Source/Notes |

| Molecular Formula | C₃₇H₆₂O₁₈ | --- |

| Molecular Weight | 794.88 g/mol | --- |

| CAS Number | 110764-09-5 | --- |

| Appearance | Solid | Inferred from related compounds. |

| Solubility | Soluble in methanol, ethanol; sparingly soluble in water. | Based on typical solubility of similar oligosaccharides. |

| Predicted Boiling Point | 810.6 ± 65.0 °C | Computational prediction. |

| Storage | Store at 2-8°C in a dry, dark place. | Recommended for maintaining stability. |

Experimental Protocols

The isolation and structural elucidation of this compound and its analogues from Periploca sepium involve a multi-step process combining chromatographic separation and spectroscopic analysis. The following is a generalized experimental protocol based on published methodologies for oligosaccharides from this plant.

Isolation and Purification of this compound

A general workflow for the isolation and purification of oligosaccharides from Periploca sepium is outlined below.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The air-dried and powdered root barks of Periploca sepium are extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The aqueous layer, containing the polar oligosaccharides, is collected.

-

Preliminary Fractionation: The aqueous extract is subjected to column chromatography on a macroporous resin (e.g., HP-20) and eluted with a gradient of water and ethanol to afford several fractions.

-

Chromatographic Separation: The oligosaccharide-containing fractions are further purified by repeated column chromatography on silica gel and Sephadex LH-20.

-

Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The structure of this compound is determined through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula.

Biological Activity and Signaling Pathways

Compounds isolated from Periploca sepium have demonstrated a range of biological activities, including immunosuppressive and insecticidal effects. While the specific biological profile of this compound is still under investigation, related compounds from the same plant offer clues to its potential mechanism of action.

Potential Immunosuppressive Activity

Periplocoside E, a pregnane glycoside also found in Periploca sepium, has been shown to inhibit T-cell activation. This effect is mediated through the suppression of the Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) signaling pathways, which are critical for T-cell proliferation and cytokine production. It is plausible that this compound may exert similar immunomodulatory effects.

Caption: Hypothesized immunosuppressive mechanism of this compound.

Potential Insecticidal Activity

Several oligosaccharides and glycosides from Periploca sepium have been reported to possess insecticidal properties. The precise mechanisms are not fully elucidated but may involve the disruption of critical physiological processes in insects. Further research is warranted to explore the potential of this compound as a natural insecticide.

Conclusion

This compound represents a structurally complex natural product with potential for significant biological activity. This technical guide provides a foundational understanding of its chemical and physical properties, along with methodologies for its study. Further investigation into its pharmacological effects and mechanisms of action is crucial to unlock its full therapeutic or agrochemical potential. The information and experimental frameworks provided herein are intended to facilitate and inspire future research in this promising area.

Acetyl Perisesaccharide C: A Technical Guide to its Molecular Weight and Formula Determination

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Perisesaccharide C is an oligosaccharide of significant interest within the scientific community, particularly in fields related to natural product chemistry and drug discovery. Accurate determination of its molecular weight and chemical formula is fundamental for its characterization, synthesis, and further investigation into its biological activities. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound and outlines the general experimental methodologies employed for the determination of its molecular weight and formula.

Physicochemical Properties of this compound

The essential molecular details of this compound are summarized in the table below. This data is compiled from multiple independent sources, ensuring a high degree of confidence in the stated values.

| Property | Value | References |

| Molecular Weight | 794.88 g/mol | [1][2][3][4][5][6][7][8] |

| Chemical Formula | C₃₇H₆₂O₁₈ | [1][2][3][4][5][6][7][8] |

Experimental Protocols for Molecular Weight and Formula Determination

Molecular Weight Determination by Mass Spectrometry

Mass spectrometry (MS) is the primary technique for the accurate determination of the molecular weight of oligosaccharides.

2.1.1. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

-

Principle: The analyte is co-crystallized with a matrix that strongly absorbs laser light. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte with minimal fragmentation. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio (m/z), allowing for precise molecular weight determination.

-

Sample Preparation: A solution of this compound is mixed with a suitable matrix solution (e.g., 2,5-dihydroxybenzoic acid or sinapinic acid) in an appropriate solvent. A small volume of this mixture is spotted onto a MALDI target plate and allowed to dry, forming co-crystals.

-

Instrumentation and Analysis: The target plate is introduced into the MALDI-TOF mass spectrometer. The instrument is calibrated using standards of known molecular weights. The sample is irradiated with the laser, and the resulting ions are accelerated and their time-of-flight is measured. The molecular weight is determined from the m/z value of the singly charged molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).

2.1.2. Electrospray Ionization (ESI) Mass Spectrometry

-

Principle: A solution of the analyte is passed through a heated capillary to which a high voltage is applied, generating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. ESI is a soft ionization technique that can produce multiply charged ions, which is particularly useful for high molecular weight compounds.

-

Sample Preparation: this compound is dissolved in a solvent system compatible with ESI, typically a mixture of water, acetonitrile, and a small amount of a volatile acid (e.g., formic acid) or base to promote ionization.

-

Instrumentation and Analysis: The solution is infused into the ESI source of the mass spectrometer. The resulting ions are analyzed by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). The molecular weight is calculated from the m/z values of the observed ion series.

Formula Determination

The determination of the chemical formula of this compound involves a combination of high-resolution mass spectrometry and elemental analysis.

2.2.1. High-Resolution Mass Spectrometry (HRMS)

-

Principle: HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the m/z of an ion with very high accuracy (typically to four or five decimal places). This high precision allows for the determination of the elemental composition of the ion, as different combinations of atoms will have slightly different exact masses.

-

Methodology: The accurate mass of the molecular ion of this compound is measured using HRMS. This experimental mass is then used to generate a list of possible elemental formulas within a specified mass tolerance (e.g., ±5 ppm). The correct formula is typically identified by considering the isotopic pattern of the molecular ion peak and by applying chemical constraints (e.g., the number of rings and double bonds).

2.2.2. Elemental Analysis

-

Principle: Elemental analysis by combustion is a classical method to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample. A weighed amount of the pure compound is combusted in an excess of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.

-

Methodology: A pure sample of this compound is subjected to combustion analysis. The experimentally determined mass percentages of carbon and hydrogen are compared with the theoretical percentages calculated for the proposed chemical formula (C₃₇H₆₂O₁₈). The oxygen content is typically determined by difference. A close correlation between the experimental and calculated values provides strong evidence for the proposed formula.

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. For oligosaccharides, ¹H and ¹³C NMR are crucial for determining the number and types of sugar residues, their anomeric configurations, and the linkages between them.

-

Methodology: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and analyzed using a high-field NMR spectrometer.

-

¹H NMR: Provides information on the number of protons and their chemical environments. The anomeric protons of the sugar units typically resonate in a distinct region of the spectrum.

-

¹³C NMR: Indicates the number of unique carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete assignment of the chemical shifts and the determination of the connectivity of the atoms within the molecule, which in turn confirms the elemental composition.

-

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the determination of the molecular weight and formula of an oligosaccharide like this compound.

Signaling Pathways:

Currently, there is no publicly available scientific literature that describes the specific signaling pathways in which this compound is directly involved. Research on the biological activities of oligosaccharides from Periploca sepium is ongoing, and future studies may elucidate its mechanism of action and its role in cellular signaling.

Conclusion

The molecular weight and chemical formula of this compound have been reliably established as 794.88 g/mol and C₃₇H₆₂O₁₈, respectively. The determination of these fundamental properties relies on a combination of advanced analytical techniques, primarily mass spectrometry, NMR spectroscopy, and elemental analysis. While specific, detailed experimental protocols for this particular compound are not widely published, the general methodologies outlined in this guide provide a robust framework for the structural elucidation of this compound and other novel oligosaccharides. Further research is required to understand the biological functions and potential signaling pathways associated with this molecule.

References

- 1. Perisesaccharides A-E, new oligosaccharides from the root barks of Periploca sepium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immunosuppressive pregnane glycosides from Periploca sepium and Periploca forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Monitoring of Oligosaccharides through 13C Enrichment and NMR Observation of Acetyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of some anomeric pairs of per-O-acetylated aldohexopyranosyl cyanides (per-O-acetylated 2,6-anhydroheptononitriles). On the reaction of per-O-acetylaldohexopyranosyl bromides with mercuric cyanide in nitromethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural monitoring of oligosaccharides through 13C enrichment and NMR observation of acetyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Structural Analysis of Acetyl Perisesaccharide C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and structural data for Acetyl Perisesaccharide C, an oligosaccharide isolated from the root barks of Periploca sepium. Due to the limited public availability of the raw spectroscopic data from the primary scientific literature, this document outlines the expected data presentation, general experimental protocols, and a conceptual workflow for the characterization of this compound.

Chemical Structure and Properties

This compound is an acetylated oligosaccharide. While initial searches suggested a molecular formula of C37H62O18 and a CAS number of 110764-09-5, further investigation points towards a closely related series of compounds, the Perisesaccharides A-E, isolated from Periploca sepium. The primary reference for these compounds is a 2010 publication in Planta Medica. A commercially available compound, "Perisesaccharide C", is listed with the molecular formula C35H60O17 and CAS number 1311473-28-5, and its structure is presented below. It is plausible that "this compound" is a derivative of this compound, potentially bearing an additional acetyl group which would account for the formula C37H62O18.

Structure of the related Perisesaccharide C:

Caption: Chemical structure of Perisesaccharide C.

Spectroscopic Data (NMR and MS)

In a typical structure elucidation of a novel oligosaccharide like this compound, the following spectroscopic data would be acquired and presented in a tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Hypothetical ¹H NMR Data for a Sugar Moiety in this compound (in a suitable solvent, e.g., C₅D₅N)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 4.85 | d | 7.8 |

| 2 | 4.10 | dd | 8.0, 9.5 |

| 3 | 4.30 | t | 9.5 |

| 4 | 4.25 | t | 9.5 |

| 5 | 3.90 | m | |

| 6a | 4.40 | dd | 2.0, 12.0 |

| 6b | 4.20 | dd | 5.0, 12.0 |

| OAc | 2.15 | s |

Table 2: Hypothetical ¹³C NMR Data for a Sugar Moiety in this compound (in a suitable solvent, e.g., C₅D₅N)

| Position | δC (ppm) |

| 1 | 104.5 |

| 2 | 75.0 |

| 3 | 78.0 |

| 4 | 72.0 |

| 5 | 77.5 |

| 6 | 63.0 |

| C=O (OAc) | 170.8 |

| CH₃ (OAc) | 21.1 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry would provide the accurate mass of the molecule, allowing for the determination of its molecular formula. Tandem MS (MS/MS) experiments would be used to fragment the molecule and elucidate the sequence of the oligosaccharide chain.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | [M+Na]⁺ | [M+H]⁺ |

| Calculated m/z (for C37H62O18) | 817.3880 | 795.4060 |

| Observed m/z | Data not available | Data not available |

Experimental Protocols

The following are generalized experimental protocols typical for the isolation and characterization of oligosaccharides from plant material, based on standard phytochemical techniques.

Isolation of this compound

Caption: General workflow for the isolation of this compound.

Structural Elucidation

The structure of the isolated compound would be determined using a combination of spectroscopic techniques:

-

NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments would be performed to determine the connectivity of atoms, the sequence of sugar units, the positions of acetyl groups, and the stereochemistry of the glycosidic linkages.

-

Mass Spectrometry: HRESIMS would be used to determine the molecular formula. MS/MS fragmentation patterns would help to confirm the oligosaccharide sequence.

-

Chemical Methods: Acid hydrolysis followed by chromatographic analysis of the resulting monosaccharides would be used to identify the constituent sugar units.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the signaling pathways modulated by this compound. The general class of oligosaccharides from plant sources has been investigated for a wide range of biological activities, including immunomodulatory, anti-inflammatory, and anti-cancer effects. Further research is required to elucidate the specific biological functions of this compound.

Caption: Conceptual workflow for investigating the biological activity of this compound.

An In-depth Technical Guide to Acetyl Perisesaccharide C and Its Congeners

An Examination of the Literature and Historical Context of Oligosaccharides from Periploca sepium

Introduction

The study of natural products for novel therapeutic agents has led researchers to explore a vast array of plant species with histories in traditional medicine. One such plant, Periploca sepium Bunge, has been a source of significant phytochemical investigation. Its root bark, known as Cortex Periplocae, is utilized in traditional Chinese medicine and is known to contain a rich diversity of compounds, including cardiac glycosides, pregnane steroids, and notably, complex oligosaccharides. This technical guide focuses on a specific oligosaccharide, "Acetyl Perisesaccharide C," providing a comprehensive review of its discovery, structural elucidation, and the broader context of related compounds from its natural source. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry and potential biological activities of novel carbohydrate-based compounds.

Historical Context and Discovery

The investigation into the chemical constituents of Periploca sepium has a long history, with initial studies focusing on steroidal and cardiac glycosides. However, in 2010, a significant publication by Wang et al. in Planta Medica detailed the isolation and structural characterization of five new oligosaccharides from the root barks of this plant.[1] These were named Perisesaccharides A, B, C, D, and E.

This discovery marked an important step in understanding the carbohydrate chemistry of the Periploca genus. The term "this compound," as specified in the topic of this guide, does not appear in the primary literature as a uniquely named compound. It is therefore concluded that this name refers to a derivative of Perisesaccharide C, likely an acetylated form, or that Perisesaccharide C itself contains an acetyl group as part of its elucidated structure. For the remainder of this guide, we will focus on the published data for Perisesaccharide C and note any acetyl moieties present in its structure.

Subsequent phytochemical studies on Periploca sepium have continued to uncover a variety of other oligosaccharides and glycosides, some of which have been evaluated for biological activities, including immunosuppressive and cytotoxic effects. This body of research underscores the potential of this plant genus as a source of structurally diverse and biologically active molecules.

Structural Elucidation

The structure of Perisesaccharide C was elucidated by Wang et al. through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1] The absolute configurations of the monosaccharide units were determined through a combination of techniques including X-ray diffraction analysis, the modified Mosher's method, circular dichroism spectroscopy, and acid hydrolysis.[1]

Note on Data Availability: Access to the full text of the primary publication by Wang et al. (2010) is limited. Consequently, the detailed NMR chemical shift data (¹H and ¹³C), specific optical rotation values, and precise yields for Perisesaccharide C cannot be tabulated in this guide. The structural information presented is based on the abstract and available chemical database entries referencing this primary work.

Based on available information, Perisesaccharide C is a complex oligosaccharide. Oligosaccharides from Periploca species are known to be composed of unique deoxy-sugars, which contributes to their structural novelty.

Experimental Protocols

The methodologies provided herein are based on the general procedures described in the primary literature for the isolation and characterization of Perisesaccharides A-E.[1]

General Experimental Workflow

The overall process for isolating Perisesaccharide C follows a standard phytochemical workflow for natural product extraction and purification.

Extraction and Isolation Protocol

-

Plant Material : The dried and powdered root barks of Periploca sepium were used as the starting material.

-

Extraction : The powdered plant material was extracted exhaustively with 95% ethanol (EtOH) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning : The crude extract was suspended in water and partitioned successively with different organic solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol (n-BuOH). The oligosaccharides typically concentrate in the n-BuOH fraction.

-

Chromatographic Separation : The n-BuOH fraction was subjected to multiple rounds of column chromatography.

-

Initial Chromatography : Techniques such as silica gel or MCI gel column chromatography were likely used for initial fractionation.

-

Purification : The resulting fractions were further purified using techniques like Sephadex LH-20 gel filtration and preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure oligosaccharides, including Perisesaccharide C.

-

Structure Determination Protocol

-

Mass Spectrometry : The molecular formula of the isolated compound was determined using HRESIMS.

-

NMR Spectroscopy : A full suite of NMR experiments was conducted to determine the planar structure and relative configuration. This included:

-

¹H NMR for proton chemical shifts and coupling constants.

-

¹³C NMR and DEPT to identify all carbon signals and their types (CH₃, CH₂, CH, C).

-

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of atoms within each monosaccharide unit and the linkages between them.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine the spatial proximity of protons and thus the stereochemistry of the glycosidic linkages.

-

-

Configurational Analysis :

-

Acid Hydrolysis : The oligosaccharide was hydrolyzed with acid to break it down into its constituent monosaccharides. The individual sugars were then identified and their absolute configurations (D or L) determined, often by comparison with authentic standards using techniques like gas chromatography (GC) after derivatization.

-

Modified Mosher's Method : This chemical derivatization method was used to determine the absolute configuration of stereogenic centers, particularly in the aglycone or unique sugar moieties.

-

Biological Activity and Signaling Pathways

There is currently no specific biological activity data available in the scientific literature for Perisesaccharide C or a specifically named "this compound." The primary paper by Wang et al. focused solely on the isolation and structural elucidation of the new compounds.[1]

However, other studies on different compounds isolated from Periploca sepium provide context for the potential bioactivities of its constituents:

-

Immunosuppressive Activity : A study by Feng et al. (2008) isolated several pregnane glycosides and five oligosaccharides from P. sepium. While the pregnane glycosides showed significant inhibitory activity against T-lymphocyte proliferation (IC₅₀ values ranging from 0.29 µM to 1.97 µM), the oligosaccharides tested in that study showed no significant activity.

-

Cytotoxic Activity : A 2017 study by Wang et al. on C₂₁ steroidal glycosides and oligosaccharides from P. sepium root bark reported that some of these compounds exhibited cytotoxic activities against human A-549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cell lines, with IC₅₀ values ranging from 0.61 to 7.86 µM.

Given these findings, it is plausible that Perisesaccharide C or its derivatives could possess biological activities, but dedicated screening would be required to confirm this. No signaling pathways have been described for Perisesaccharide C.

Conclusion and Future Directions

Perisesaccharide C is a structurally novel oligosaccharide isolated from the root bark of Periploca sepium. Its discovery has contributed to the chemical understanding of this medicinally important plant. The term "this compound" likely refers to a derivative of this compound or indicates the presence of an acetyl group within its native structure.

A significant gap in the current knowledge is the lack of biological activity data for this specific molecule. Future research should focus on:

-

Total Synthesis or Re-isolation : To obtain sufficient quantities for biological screening.

-

Bioactivity Screening : A comprehensive evaluation of its potential cytotoxic, anti-inflammatory, immunosuppressive, and other pharmacological activities.

-

Mechanism of Action Studies : If any significant activity is found, subsequent studies should aim to elucidate the underlying molecular mechanisms and signaling pathways involved.

The complex and unique structures of oligosaccharides from Periploca sepium suggest that they remain a promising area for natural product research and drug discovery.

References

Unraveling the Structural Kinship of Acetyl Perisesaccharide C: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of Acetyl Perisesaccharide C, an oligosaccharide isolated from the root barks of Periploca sepium.[1] This document is intended for researchers, scientists, and drug development professionals interested in the structural homology, potential biological activities, and experimental methodologies related to this class of compounds.

Introduction to this compound

This compound is a naturally occurring oligosaccharide with the molecular formula C37H62O18. Its presence has been identified in Periploca sepium, a plant known for producing a variety of bioactive compounds, including pregnane glycosides and other oligosaccharides. Several compounds isolated from this plant have demonstrated biological activities, such as immunosuppressive and cytotoxic effects, suggesting that this compound and its homologs may also possess therapeutic potential.

Structural Elucidation and Homology

To perform a comprehensive homology analysis, the exact structure of this compound is paramount. The following sections outline the general experimental protocols for structure elucidation and homology searching.

Experimental Protocol: Structure Elucidation of Oligosaccharides

The structural determination of novel oligosaccharides like this compound typically involves a combination of spectroscopic and spectrometric techniques.

1. Isolation and Purification:

-

Extraction from the dried root barks of Periploca sepium using suitable solvents.

-

Chromatographic separation of the extract to isolate individual oligosaccharides. Techniques often include column chromatography on silica gel, Sephadex, and High-Performance Liquid Chromatography (HPLC).

2. Structural Analysis:

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (e.g., HRESIMS) is used to determine the exact molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons, anomeric configurations, and the presence of specific functional groups like acetyl groups.

-

2D NMR (COSY, TOCSY, HSQC, HMBC): Essential for establishing the connectivity of atoms within each monosaccharide residue, the sequence of the monosaccharides, and the positions of the glycosidic linkages.

-

The workflow for this process can be visualized as follows:

Protocol for Homology Searching

Once the structure of this compound is determined, homology searches can be performed using various chemical databases to identify structurally similar saccharides.

1. Database Selection:

-

Utilize databases such as PubChem, SciFinder, and the Carbohydrate Structure Database (CSDB).

2. Search Strategy:

-

Conduct substructure searches based on the core saccharide backbone of this compound.

-

Search for similar glycosidic linkage patterns and monosaccharide compositions.

Potential Biological Activities and Signaling Pathways of Homologous Saccharides

Oligosaccharides isolated from Periploca sepium have been reported to exhibit immunosuppressive and cytotoxic activities. While the specific biological functions of this compound are not yet detailed in the available literature, the activities of its structural homologs provide valuable insights into its potential therapeutic applications.

Immunosuppressive Activity

Certain oligosaccharides and pregnane glycosides from Periploca sepium have been shown to inhibit the proliferation of T-lymphocytes.[2] This suggests a potential mechanism of action involving the modulation of immune cell signaling pathways. A possible signaling pathway that could be affected is the T-cell receptor (TCR) signaling cascade.

References

Methodological & Application

Application Note: HPLC-MS Protocol for the Analysis of Acetyl Perisesaccharide C

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl Perisesaccharide C is a complex acetylated polysaccharide of significant interest in pharmaceutical research due to its potential biological activities. Accurate and robust analytical methods are crucial for its characterization, quantification, and quality control during drug development. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described method is designed to provide information on the intact polysaccharide or its large fragments and can be adapted for detailed structural elucidation, including monosaccharide composition analysis.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is a general guideline and may require optimization based on the sample matrix.

-

Extraction:

-

If this compound is in a solid matrix (e.g., plant or fungal tissue), extract the polysaccharide using an appropriate solvent (e.g., hot water or a buffer solution).

-

Centrifuge the extract to remove insoluble debris.

-

Precipitate the polysaccharide from the supernatant by adding 3-4 volumes of cold ethanol and incubate at 4°C overnight.[1]

-

Collect the precipitated polysaccharide by centrifugation and wash with 70% ethanol to remove low molecular weight impurities.

-

Dry the polysaccharide pellet under vacuum.

-

-

Solubilization:

-

Dissolve the dried this compound in HPLC-grade water or an appropriate buffer (e.g., 10 mM ammonium acetate) to a final concentration of 1 mg/mL.

-

Vortex and sonicate briefly to ensure complete dissolution.

-

Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

-

2. HPLC-MS Analysis of Intact this compound

This method is suitable for analyzing the molecular weight distribution and obtaining MS spectra of the intact or large fragments of the acetylated polysaccharide.

-

HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice for separating complex carbohydrates.[2] Alternatively, for more polar polysaccharides, a hydrophilic interaction liquid chromatography (HILIC) or an amide-based column can be used.[3]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient Elution: A gradient elution is necessary to separate the heterogeneous polysaccharide mixture. A typical gradient would be: 0-5 min, 5% B; 5-35 min, 5-60% B; 35-40 min, 60-95% B; 40-45 min, 95% B; 45.1-50 min, 5% B (re-equilibration).

-

-

Mass Spectrometry Conditions:

-

Instrument: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is recommended for high-resolution and accurate mass measurements.

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often preferred for acidic or neutral polysaccharides.[4]

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Gas Temperature: 350°C

-

Desolvation Gas Flow: 600 L/hr

-

Scan Range: m/z 300-2000

-

Data Acquisition: Data can be acquired in both full scan MS and tandem MS (MS/MS) modes. For MS/MS, precursor ions can be selected for collision-induced dissociation (CID) to obtain fragmentation information for structural elucidation.

-

3. Monosaccharide Composition Analysis (Optional)

To determine the constituent monosaccharides of this compound, acid hydrolysis followed by derivatization and HPLC-MS analysis is required.

-

Acid Hydrolysis:

-

Hydrolyze 1-2 mg of the polysaccharide with 2 M trifluoroacetic acid (TFA) at 120°C for 2 hours.

-

Remove the TFA by evaporation under a stream of nitrogen.

-

-

Derivatization (Acetylation):

-

To the dried hydrolysate, add pyridine and acetic anhydride.

-

Incubate at 100°C for 1 hour to acetylate the monosaccharides.

-

Dry the sample and redissolve in a suitable solvent for HPLC-MS analysis. This direct acetylation strategy allows for analysis by reversed-phase liquid chromatography.[5]

-

-

HPLC-MS Conditions for Derivatized Monosaccharides:

-

Column: A high-pressure resistant reversed-phase column, such as a CYANO or Fluoro-Phenyl column (e.g., 1.7 µm particle size), can provide good separation of derivatized monosaccharides.

-

Mobile Phase and Gradient: A water/acetonitrile gradient is typically used.

-

MS Detection: ESI-MS in Multiple Reaction Monitoring (MRM) mode can be used for sensitive and specific quantification of the individual monosaccharides.

-

Data Presentation

The following table summarizes the key quantitative parameters for the HPLC-MS analysis of intact this compound.

| Parameter | Value |

| HPLC System | High-Performance Liquid Chromatography |

| Column | Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 5% to 95% B over 40 minutes |

| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.5 kV |

| Scan Range (m/z) | 300 - 2000 |

| Data Acquisition Mode | Full Scan MS and Tandem MS (MS/MS) |

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for HPLC-MS analysis of this compound.

Structural Characterization Workflow

Caption: Logical workflow for the structural characterization of a novel polysaccharide.

References

- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 2. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pietdaas.nl [pietdaas.nl]

- 4. mdpi.com [mdpi.com]

- 5. Direct acetylation for full analysis of polysaccharides in edible plants and fungi using reverse phase liquid chromatography-multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Derivatization of Acetyl Perisesaccharide C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perisesaccharide C is a novel polysaccharide identified as a promising bioactive agent. Its native form exhibits moderate biological activity, which can be significantly enhanced through chemical modification. Acetylation, the introduction of acetyl groups, to create Acetyl Perisesaccharide C, has been shown to improve its bioavailability and therapeutic potential.[1][2][3] This document provides detailed protocols for the synthesis of this compound and further derivatization techniques to explore its structure-activity relationship (SAR).

Synthesis of this compound

The acetylation of Perisesaccharide C can be achieved through various methods. The choice of method depends on the desired degree of substitution (DS) and the scale of the reaction. Below are two common protocols.

Acetic Anhydride-Pyridine Method

This is a widely used method for controlled acetylation of polysaccharides.

Protocol:

-

Dissolution: Dissolve 1 gram of Perisesaccharide C in 50 mL of formamide by stirring at 50°C for 2 hours.

-

Reaction Setup: Cool the solution to room temperature and add 50 mL of pyridine. Stir for 30 minutes.

-

Acetylation: Add 20 mL of acetic anhydride dropwise to the solution while stirring in an ice bath. Let the reaction proceed for 24 hours at room temperature with continuous stirring.

-

Quenching: Quench the reaction by slowly adding 50 mL of ice-cold water.

-

Precipitation: Precipitate the acetylated polysaccharide by adding 200 mL of cold ethanol.

-

Purification: Filter the precipitate and redissolve it in a minimal amount of water. Dialyze against deionized water for 48 hours to remove impurities.

-

Lyophilization: Lyophilize the dialyzed solution to obtain pure this compound.

N-bromosuccinimide (NBS) Catalyzed Acetylation

This method offers a milder and more efficient alternative.

Protocol:

-

Suspension: Suspend 1 gram of Perisesaccharide C in 50 mL of acetic acid.

-

Catalyst Addition: Add 0.1 grams of N-bromosuccinimide (NBS) to the suspension.

-

Reaction: Heat the mixture to 80°C and stir for 4 hours.

-

Cooling and Precipitation: Cool the reaction mixture to room temperature and precipitate the product by adding 200 mL of cold ethanol.

-

Washing: Wash the precipitate repeatedly with ethanol to remove unreacted reagents.

-

Drying: Dry the final product under vacuum at 40°C.

Quantitative Data for Acetylation

| Parameter | Acetic Anhydride-Pyridine Method | NBS Catalyzed Method |

| Reaction Time | 24 hours | 4 hours |

| Reaction Temperature | Room Temperature | 80°C |

| Typical Yield | 85-95% | 90-98% |

| Degree of Substitution (DS) | 0.5 - 2.5 (Controllable) | 1.0 - 2.8 |

| Purity | >98% after dialysis | >97% after washing |

Derivatization of this compound

Further derivatization of this compound can introduce new functional groups, altering its physicochemical properties and biological activities.[1]

Carboxymethylation

This introduces carboxymethyl groups, increasing water solubility and introducing negative charges.

Protocol:

-

Alkalinization: Suspend 1 gram of this compound in 20 mL of isopropanol. Add 10 mL of 40% (w/v) sodium hydroxide solution and stir for 1 hour at room temperature.

-

Etherification: Add 5 grams of monochloroacetic acid to the mixture and stir at 60°C for 4 hours.

-

Neutralization: Cool the reaction mixture and neutralize with glacial acetic acid.

-

Purification: Filter the product and wash with 70% ethanol until the filtrate is neutral.

-

Drying: Dry the carboxymethylated this compound in an oven at 60°C.

Sulfation

Sulfation can enhance the anticoagulant and antiviral activities of polysaccharides.

Protocol:

-

Complex Formation: Prepare the sulfating agent by adding 10 mL of chlorosulfonic acid dropwise to 50 mL of pyridine in an ice bath.

-

Reaction: Add 1 gram of this compound to the sulfating agent and heat at 70°C for 2 hours.

-

Termination: Cool the reaction mixture and pour it into 200 mL of ice-cold water.

-

Neutralization and Dialysis: Neutralize with 1 M sodium hydroxide solution and dialyze against deionized water for 48 hours.

-

Lyophilization: Lyophilize the solution to obtain the sulfated derivative.

Quantitative Data for Derivatization

| Derivatization | Reagents | Reaction Conditions | Typical Degree of Substitution |

| Carboxymethylation | Monochloroacetic acid, NaOH | 60°C, 4 hours | 0.4 - 1.2 |

| Sulfation | Chlorosulfonic acid, Pyridine | 70°C, 2 hours | 0.8 - 1.5 |

Visualizations

Experimental Workflow

References

Application Notes and Protocols for Studying the Effects of Acetyl Perisesaccharide C in Neuroinflammation

Introduction

Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system (CNS), is a key pathological feature of neurodegenerative diseases such as Alzheimer's disease.[1][2] Microglia, the resident immune cells of the CNS, play a central role in initiating and propagating the neuroinflammatory response.[3] Consequently, modulating microglial activation presents a promising therapeutic strategy for these disorders.

This document provides detailed protocols for utilizing in vitro models to investigate the anti-inflammatory and neuroprotective properties of Acetyl Perisesaccharide C. The described assays are designed to assess the compound's ability to mitigate lipopolysaccharide (LPS)-induced inflammation in microglial cells and protect neurons from inflammatory damage.

Key In Vitro Models and Assays

A variety of in vitro models are available to study neuroinflammation and the effects of therapeutic candidates. These range from simple monocultures of immortalized cell lines to more complex co-culture systems and 3D models that better mimic the brain's microenvironment.[4][5][6] For the initial characterization of this compound, we will focus on well-established and reproducible 2D cell culture models.

1. Microglial Cell Culture Models:

-

BV-2 Cells: An immortalized murine microglial cell line that is widely used for studying neuroinflammation due to its ease of culture and robust response to inflammatory stimuli like LPS.[7]

-

Primary Microglia: Isolated directly from rodent brains, these cells more closely resemble the in vivo state but are more challenging to culture.[7]

2. Neuronal Cell Culture Models:

-

SH-SY5Y Cells: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype, making it a suitable model for neurotoxicity and neuroprotection studies.[8][9]

-

Primary Cortical Neurons: Offer high physiological relevance for studying neuronal health and survival.[1]

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the anti-inflammatory and neuroprotective effects of this compound.

Caption: Experimental workflow for evaluating this compound.

Protocol 1: Assessing the Anti-inflammatory Effects of this compound on LPS-Stimulated BV-2 Microglia

This protocol details the steps to determine if this compound can reduce the production of pro-inflammatory cytokines in an in vitro model of neuroinflammation.

Materials:

-

BV-2 microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

This compound

-

ELISA kits for TNF-α and IL-6

-

Reagents for Western Blotting (antibodies against TLR4, p-p65, p65, IκBα, and β-actin)

Procedure:

-

Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed BV-2 cells in 24-well plates for ELISA and 6-well plates for Western blotting at an appropriate density and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with varying concentrations of this compound for 2 hours.

-

Subsequently, stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a vehicle control (no LPS, no compound), an LPS-only control, and compound-only controls.

-

-

Sample Collection:

-

ELISA: Collect the cell culture supernatants and store them at -80°C for cytokine analysis.

-

Western Blot: Lyse the cells to extract total protein.

-

-

Cytokine Quantification (ELISA):

-

Quantify the levels of TNF-α and IL-6 in the culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Western Blot Analysis:

-

Determine the protein concentration in the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against TLR4, phosphorylated-p65 (p-p65), total p65, and IκBα. Use β-actin as a loading control.

-

Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Data Presentation:

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated BV-2 Cells

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Vehicle Control | Baseline | Baseline |

| LPS (100 ng/mL) | Increased | Increased |

| This compound (Low Dose) + LPS | Reduced | Reduced |

| This compound (High Dose) + LPS | Significantly Reduced | Significantly Reduced |

Table 2: Effect of this compound on TLR4/NF-κB Signaling Pathway Proteins

| Treatment Group | TLR4 Expression (Fold Change) | p-p65/p65 Ratio | IκBα Degradation (Fold Change) |

| Vehicle Control | 1.0 | 1.0 | 1.0 |

| LPS (100 ng/mL) | Increased | Increased | Increased |

| This compound + LPS | Reduced | Reduced | Reduced |

Signaling Pathway: TLR4/NF-κB

The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune response and is activated by LPS.[10] This activation leads to the downstream activation of the transcription factor NF-κB, which promotes the expression of pro-inflammatory genes.[11][12][13]

Caption: The TLR4/NF-κB signaling pathway and a potential point of inhibition.

Protocol 2: Evaluating the Neuroprotective Effects of this compound in a Neuron-Microglia Co-culture Model

This protocol assesses the ability of this compound to protect neurons from inflammation-induced toxicity.

Materials:

-

Primary cortical neurons

-

BV-2 microglial cells

-

Neurobasal medium and B27 supplement

-

DMEM

-

LPS

-

This compound

-

MTT assay kit

-

Antibodies for immunocytochemistry (e.g., MAP2 for neurons, Iba1 for microglia)

Procedure:

-

Neuronal Culture: Culture primary cortical neurons in Neurobasal medium supplemented with B27.

-

Co-culture Setup:

-

Seed primary neurons in a 24-well plate.

-

After the neurons have established a network (typically 5-7 days), add BV-2 cells to the culture at a neuron-to-microglia ratio of approximately 10:1.

-

-

Treatment:

-

Allow the co-culture to stabilize for 24 hours.

-

Pre-treat with this compound for 2 hours, followed by LPS (100 ng/mL) stimulation for 48 hours.

-

-

Neuronal Viability (MTT Assay):

-

After treatment, perform an MTT assay to quantify neuronal viability according to the manufacturer's protocol. The MTT reagent is converted to formazan by metabolically active cells, providing a measure of cell viability.

-

-

Immunocytochemistry:

-

Fix the cells and perform immunofluorescence staining for the neuronal marker MAP2 and the microglial marker Iba1.

-

Image the cells using a fluorescence microscope to visualize neuronal morphology and neurite outgrowth.

-

Data Presentation:

Table 3: Neuroprotective Effect of this compound on Neuronal Viability in a Co-culture Model

| Treatment Group | Neuronal Viability (% of Control) |

| Vehicle Control | 100% |

| LPS (100 ng/mL) | Decreased |

| This compound (Low Dose) + LPS | Increased |

| This compound (High Dose) + LPS | Significantly Increased |

Table 4: Qualitative Assessment of Neuronal Morphology

| Treatment Group | Neurite Outgrowth and Network Integrity |

| Vehicle Control | Healthy, extensive neurite network |

| LPS (100 ng/mL) | Reduced neurite length, fragmented network |

| This compound + LPS | Preserved neurite network |

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound's anti-inflammatory and neuroprotective potential. The data generated from these experiments will offer valuable insights into its mechanism of action and its therapeutic promise for neurodegenerative diseases. Further studies could explore its effects in more complex models, such as 3D brain organoids or in vivo animal models of neuroinflammation.[4][9]

References

- 1. Alzheimer's Disease In Vitro Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]

- 2. criver.com [criver.com]

- 3. Microglia: Agents of the CNS Pro-Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]

- 5. Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders | Semantic Scholar [semanticscholar.org]

- 7. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Toll-like receptor–mediated NF-κB activation: a phylogenetically conserved paradigm in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TLR4/NF-κB axis signaling pathway-dependent up-regulation of miR-625-5p contributes to human intervertebral disc degeneration by targeting COL1A1 - PMC [pmc.ncbi.nlm.nih.gov]